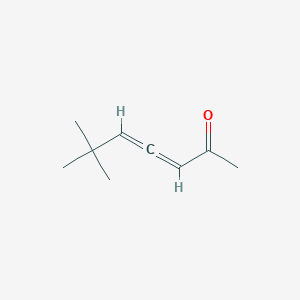![molecular formula C15H19NO5 B14354994 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate CAS No. 94092-15-6](/img/structure/B14354994.png)
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes an acetyl group, a methylamino group, and an acetyloxy group attached to a phenyl ring.
Vorbereitungsmethoden
The synthesis of 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate can be achieved through various synthetic routes. One common method involves the reaction of phenol with acetic anhydride or acetyl chloride to form phenyl acetate . This intermediate can then undergo further reactions to introduce the acetyl(methyl)amino and acetyloxy groups. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or acetyloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The acetyloxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate can be compared with other similar compounds, such as:
Phenyl acetate: A simpler ester with similar odor properties but lacking the additional functional groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different reactivity and applications.
Methyl acetate: A common ester with a simpler structure and different industrial uses. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
94092-15-6 |
|---|---|
Molekularformel |
C15H19NO5 |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
[3-[2-[acetyl(methyl)amino]-1-acetyloxyethyl]phenyl] acetate |
InChI |
InChI=1S/C15H19NO5/c1-10(17)16(4)9-15(21-12(3)19)13-6-5-7-14(8-13)20-11(2)18/h5-8,15H,9H2,1-4H3 |
InChI-Schlüssel |
UPZNAGSETNPWGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC(C1=CC(=CC=C1)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
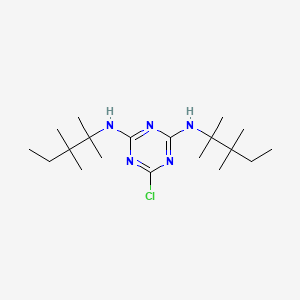
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
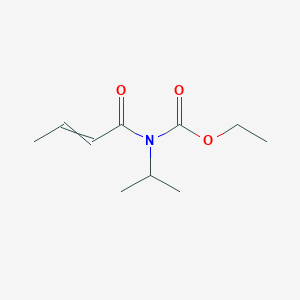
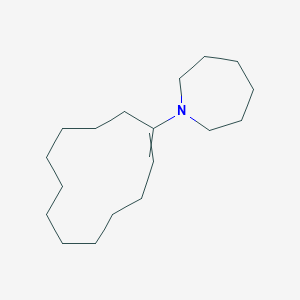
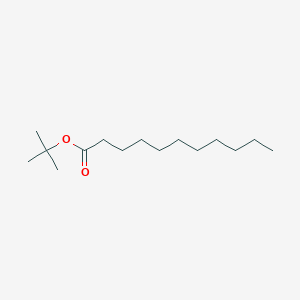
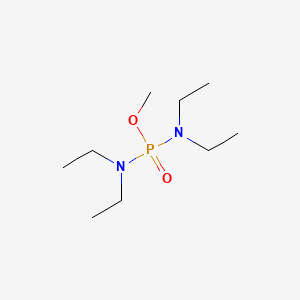
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
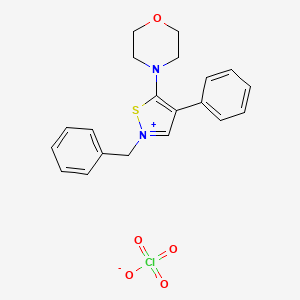
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
